3-O-Acetylgibberellin A3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5R,9S,10R,11R,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-10-8-19-9-20(10,26)6-4-12(19)21-7-5-13(27-11(2)22)18(3,17(25)28-21)15(21)14(19)16(23)24/h5,7,12-15,26H,1,4,6,8-9H2,2-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19?,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCREOLLNUIOGL-PSZMZFNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=CC23[C@@H]4CC[C@]5(CC4(CC5=C)[C@H]([C@@H]2[C@]1(C(=O)O3)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997857 | |
| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7648-02-4 | |
| Record name | 3-O-Acetylgibberellin A3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Regulation of Gibberellin Acetylation in Plants
Putative Biosynthetic Pathways Leading to 3-O-Acetylgibberellin A3 in Plant Tissues
Should a pathway for this compound exist in plants, it would likely involve the enzymatic transfer of an acetyl group to the 3-hydroxyl position of Gibberellin A3 (GA3). This would represent a modification of the canonical gibberellin biosynthetic pathway.
Acetyl-CoA is a central molecule in plant metabolism and serves as the fundamental building block for a vast array of compounds, including gibberellins (B7789140). The biosynthesis of the basic gibberellin skeleton begins with the condensation of acetyl-CoA molecules. If gibberellin acetylation were to occur, Acetyl-CoA would also serve as the donor of the acetyl group in a reaction catalyzed by a putative acetyltransferase.
Table 1: Key Molecules in Gibberellin Biosynthesis and Potential Acetylation
| Molecule | Role |
| Acetyl-CoA | Primary precursor for the gibberellin backbone; potential donor of the acetyl group for acetylation. |
| Gibberellin A3 (GA3) | The putative substrate for an acetylation reaction to form this compound. |
| This compound | The hypothetical product of GA3 acetylation in plants. |
As of now, no gibberellin acetyltransferases have been identified or characterized in plants. In a hypothetical scenario, such an enzyme would likely belong to a large family of acetyltransferases that are known to modify a wide range of plant metabolites. The substrate specificity of this putative enzyme would be a key area of research, determining whether it exclusively acts on GA3 or can acetylate other gibberellins as well.
Without the identification of a gibberellin acetyltransferase, no associated genetic loci or gene expression profiles can be provided. Research in this area would first require the discovery of the enzyme and the gene encoding it.
Environmental and Developmental Cues Modulating Gibberellin Acetylation Levels
The levels of bioactive gibberellins are known to be modulated by a variety of environmental and developmental signals. It is plausible that if gibberellin acetylation occurs in plants, it would also be subject to such regulation as a mechanism to fine-tune hormone activity.
Light is a critical environmental signal that profoundly impacts gibberellin metabolism and signaling. For instance, light, acting through photoreceptors like phytochromes, can downregulate the expression of key gibberellin biosynthesis genes, leading to reduced levels of active gibberellins and consequently, changes in plant growth and development. If this compound were a natural plant product, it is conceivable that its formation would be influenced by light conditions, potentially as a mechanism to modulate gibberellin activity in response to the light environment. However, without evidence of the compound's existence in plants, any discussion on the influence of light on its acetylation dynamics remains speculative.
Temperature Responses and Thermoperiodic Regulation of Acetylation
There is currently a notable lack of direct scientific evidence detailing the specific responses of this compound to temperature fluctuations or its role in thermoperiodic regulation in plants. Research on the broader family of gibberellins indicates that temperature is a critical environmental cue that significantly influences their biosynthesis and deactivation pathways, thereby affecting various developmental processes such as stem elongation. For instance, studies in several plant species have demonstrated that changes in day and night temperature differentials (thermoperiod) can alter the expression of genes encoding key enzymes in the gibberellin metabolic pathway.
Specifically, the expression of genes for GA 20-oxidases and GA 3-oxidases, which are involved in the final steps of bioactive gibberellin synthesis, and GA 2-oxidases, which deactivate gibberellins, are known to be temperature-sensitive. This transcriptional regulation leads to changes in the levels of active gibberellins, such as GA1 and GA4, in response to varying temperature regimes. However, how these temperature-mediated changes in the general gibberellin pool might influence the potential acetylation of Gibberellin A3 to form this compound remains uninvestigated. Without specific studies on the enzymes responsible for this acetylation and their thermal sensitivity, any discussion on the thermoperiodic regulation of this compound would be purely speculative.
Metabolic Dynamics and Turnover of Acetylated Gibberellins
Enzymology of Deacetylation and Potential Bioactivation of 3-O-Acetylgibberellin A3
The biological activity of gibberellins (B7789140) is contingent on their specific chemical structure. Modifications, such as acetylation, can render a gibberellin inactive. The conversion of an acetylated gibberellin back to its bioactive form requires enzymatic deacetylation. While specific enzymes responsible for the deacetylation of this compound have not been extensively characterized in the scientific literature, the process is presumed to be mediated by esterases. These enzymes would catalyze the hydrolysis of the ester bond at the 3-O position, releasing the active Gibberellin A3 (GA3) and an acetate (B1210297) molecule.
This deacetylation process represents a potential mechanism for the bioactivation of stored or transported gibberellin precursors. By converting an inactive, acetylated form into a bioactive one at a specific time and location, the plant can fine-tune its developmental responses with high precision. Further research is necessary to isolate and characterize the specific deacetylases involved in gibberellin metabolism and to fully understand their regulatory mechanisms.
Role of Acetylation in Gibberellin Homeostasis and Concentration Regulation
Maintaining the appropriate concentration of bioactive gibberellins is crucial for normal plant development. Acetylation serves as a key mechanism in achieving this homeostasis. By converting active gibberellins into their acetylated, and presumably inactive, forms, the plant can effectively sequester the hormone, preventing it from interacting with its receptor. This process of conjugation, including acetylation and glycosylation, allows the plant to maintain a pool of readily available gibberellin precursors that can be rapidly mobilized when needed.
Histone acetylation, a well-studied epigenetic modification, also plays a role in regulating the expression of genes involved in gibberellin biosynthesis and catabolism, further contributing to the intricate control of gibberellin homeostasis. nih.gov
| Process | Effect on Bioactive Gibberellin Concentration | Key Molecules/Enzymes (Hypothesized) |
| Acetylation | Decrease | Acetyltransferases |
| Deacetylation | Increase | Esterases (Deacetylases) |
| Glycosylation | Decrease | Glycosyltransferases |
| Deglycosylation | Increase | Glycosidases |
This table provides a simplified overview of the potential effects of conjugation on bioactive gibberellin concentrations.
Intracellular Localization and Intercellular Transport Mechanisms of Acetylated Gibberellins
The subcellular and intercellular movement of gibberellins and their derivatives is a key aspect of their function. While the precise intracellular localization of this compound is not well-documented, it is plausible that as a conjugated form, it is stored in cellular compartments such as the vacuole or endoplasmic reticulum, effectively isolating it from the gibberellin signaling pathway in the cytoplasm and nucleus.
Intercellular transport of gibberellins is essential for coordinating growth and development across different tissues. While bioactive gibberellins can move between cells, evidence suggests that precursor forms are also mobile. The transport of acetylated gibberellins between cells could occur through plasmodesmata, the channels connecting adjacent plant cells, or via membrane transporters. The chemical properties of the acetylated form, such as its polarity and size, would influence its mode of transport. The identification of transporters for various gibberellin forms, including conjugated ones, is an active area of research.
Long-Distance Signaling and Mobility of Modified Gibberellins within Plant Systems
Gibberellins are known to act as long-distance signals, moving through the plant's vascular system to coordinate development between distant organs, such as roots and shoots. Research has shown that GA12, a precursor to active gibberellins, is a major form of gibberellin transported over long distances through both the xylem and phloem. nih.gov This suggests that modified or precursor forms of gibberellins are indeed mobile within the plant.
It is conceivable that this compound, or other acetylated gibberellins, could also be transported via the vascular tissues. Transport in the phloem would allow for the movement of these compounds from source tissues, like mature leaves, to sink tissues, such as developing fruits and roots. doubtnut.comquora.com Upon arrival at the target tissue, the acetylated gibberellin would need to be deacetylated to its active form to elicit a physiological response. This mechanism of transporting an inactive precursor for localized activation would provide a sophisticated layer of regulatory control over developmental processes.
Physiological Roles of Acetylated Gibberellins in Plant Development and Growth
Modulation of Stem and Hypocotyl Elongation via 3-O-Acetylgibberellin A3 Activity
The elongation of stems and hypocotyls is a classic response to gibberellin treatment. This process is driven by cell expansion and, to some extent, cell division. While Gibberellin A3 is a potent promoter of stem elongation, the activity of this compound in this regard is a subject of scientific investigation. The addition of an acetyl group at the 3-hydroxyl position can modify the molecule's polarity and its interaction with the gibberellin receptor, GID1.
Studies on various plant species have demonstrated that the biological activity of gibberellin derivatives can be significantly altered by even minor chemical modifications. The effectiveness of this compound in promoting stem and hypocotyl elongation is thought to be dependent on its ability to be hydrolyzed back to the active form, GA3, within the plant tissues. The rate and extent of this deacetylation would, therefore, be a critical factor in determining its physiological impact.
| Compound | Relative Activity in Stem Elongation Bioassays | Hypothesized Mechanism |
|---|---|---|
| Gibberellin A3 (GA3) | High | Direct binding to GID1 receptor, leading to degradation of DELLA proteins. |
| This compound | Variable (Potentially Lower) | Activity may depend on in vivo deacetylation to GA3. The acetyl group may hinder receptor binding. |
Regulatory Functions in Seed Germination and the Breaking of Dormancy
Seed germination is a critical developmental stage that is tightly regulated by hormonal balances, particularly the interplay between abscisic acid (ABA), which promotes dormancy, and gibberellins (B7789140), which promote germination. Gibberellins trigger the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored food reserves to nourish the growing embryo.
The role of this compound in this process is likely linked to its conversion to GA3. The acetyl group may serve as a temporary protecting group, potentially influencing the timing of gibberellin activity. If this compound can be taken up by the seed and subsequently deacetylated, it could effectively break dormancy and promote germination. The efficiency of this process would determine its potency compared to exogenously applied GA3.
Influence on Flowering Time and Reproductive Organ Development
The transition from vegetative growth to flowering is a key developmental switch in plants, influenced by a complex network of genetic and environmental factors, with gibberellins playing a significant role, particularly in long-day plants. Gibberellins are known to promote the expression of key flowering time genes, such as LEAFY and FLOWERING LOCUS T (FT).
The influence of this compound on flowering time and the development of reproductive organs is an area requiring further research. Its effect would likely be contingent on its conversion to a biologically active gibberellin form within the plant. The spatio-temporal control of gibberellin signaling is crucial for proper flower development, including pollen maturation and fertilization. Any alteration in the availability of active gibberellins, potentially caused by the slower release from an acetylated precursor, could have subtle effects on these processes.
Contributions to Leaf Expansion, Senescence, and Overall Plant Architecture
The contribution of this compound to these processes would be indirect, mediated through its potential conversion to active gibberellins. The acetyl modification could affect its transport and localization within the plant, potentially leading to nuanced effects on leaf growth and senescence compared to the direct application of GA3. For instance, a slower, more sustained release of active gibberellin from the acetylated form could theoretically lead to more controlled growth responses.
Developmental Specificity and Spatio-Temporal Action of this compound
The physiological effects of gibberellins are highly dependent on their concentration in specific tissues at particular developmental stages. The biosynthesis and inactivation of gibberellins are tightly regulated to ensure that the active hormone is present at the right place and time.
The spatio-temporal action of this compound would be determined by several factors: its uptake and transport within the plant, the tissue-specific activity of esterase enzymes capable of removing the acetyl group, and its own intrinsic, albeit likely low, biological activity. It is plausible that the acetylation of GA3 could represent a form of metabolic inactivation or a transport form, with the deacetylation process releasing the active hormone in a controlled manner. Further research is needed to elucidate the precise developmental and tissue-specific roles of this compound.
| Factor | Potential Impact on this compound Action |
|---|---|
| Uptake and Transport | The acetyl group may alter membrane permeability and long-distance transport characteristics compared to GA3. |
| Esterase Activity | The presence and activity of specific esterases in different tissues will determine where and when the active GA3 is released. |
| Receptor Binding Affinity | The acetylated form likely has a lower affinity for the GID1 receptor, making its intrinsic activity minimal. |
Molecular Mechanisms and Signal Transduction Pathways Involving Acetylated Gibberellins
Interaction Profiles of Acetylated Gibberellins (B7789140) with GID1 Receptors and DELLA Proteins
The perception of gibberellins is mediated by the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors. The binding of a bioactive GA to GID1 induces a conformational change in the receptor, which then facilitates the interaction with DELLA proteins, the master negative regulators of GA signaling. nih.govumn.edu This GA-GID1-DELLA complex formation is the critical first step leading to the degradation of DELLA proteins and the subsequent activation of GA responses. nih.gov
The affinity of different GAs for GID1 receptors can vary, influencing the magnitude of the downstream signal. For instance, in vitro studies have shown that GID1 can exhibit preferential binding to certain GAs over others. nih.gov The introduction of an acetyl group at the 3-O position of Gibberellin A3 (GA3) to form 3-O-Acetylgibberellin A3 likely alters its chemical properties, which could in turn affect its binding affinity for GID1 receptors. While direct comparative binding studies for this compound are not extensively available, the structure-activity relationship of GAs suggests that modifications to the core GA structure can significantly impact biological activity. nih.govanu.edu.au It is plausible that the bulky acetyl group could sterically hinder the optimal fit of the molecule within the GID1 binding pocket, potentially leading to a lower binding affinity compared to the non-acetylated GA3.
Furthermore, different GID1 homologs exist within a plant species (e.g., GID1a, GID1b, and GID1c in Arabidopsis thaliana), and they exhibit some degree of functional specificity. nih.gov It is therefore possible that this compound may have a differential interaction profile with these various GID1 isoforms.
Table 1: Key Proteins in Gibberellin Signaling
| Protein Family | Members in Arabidopsis thaliana | Function |
| GID1 Receptors | GID1a, GID1b, GID1c | Gibberellin perception |
| DELLA Proteins | GAI, RGA, RGL1, RGL2, RGL3 | Negative regulators of GA signaling |
Impact of Acetylation on DELLA Protein Stability, Degradation, and Activity in Gibberellin Signaling
The primary mechanism of GA action is the targeted degradation of DELLA proteins via the 26S proteasome pathway. nih.gov The stability of DELLA proteins is therefore a crucial control point in GA signaling. The formation of the GA-GID1-DELLA complex recruits an F-box protein (SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the DELLA protein. nih.gov
The presence of the 3-O-acetyl group on GA3 could influence this process in several ways. If the binding affinity of this compound to GID1 is indeed lower, this would result in a reduced rate of GA-GID1-DELLA complex formation. Consequently, the degradation of DELLA proteins would be less efficient, leading to their increased stability. A study on GA conjugates suggested that their biological activity often relies on their hydrolysis back to the free GA. nih.gov If this compound is not readily deacetylated in planta, it may act as a less potent gibberellin.
Conversely, it is also conceivable that the acetyl group could play a more direct role in the interaction within the complex, although there is currently no evidence to support this. The DELLA domain itself is a critical region for mediating the GA-induced degradation of the protein. pnas.org Any alteration in the conformation of the GID1-DELLA interface induced by the acetylated GA could potentially affect the efficiency of the ubiquitination process.
Crosstalk between Gibberellin Acetylation and Other Post-Translational Modifications in Signaling
The regulation of signaling pathways is rarely linear and often involves intricate crosstalk between different post-translational modifications (PTMs). nih.gov In the context of gibberellin signaling, PTMs such as phosphorylation and O-GlcNAcylation are known to modulate the activity and stability of DELLA proteins. nih.gov
The acetylation of gibberellin itself introduces another layer of potential regulatory complexity. While direct evidence for crosstalk between GA acetylation and other PTMs of signaling components is scarce, we can speculate on possible scenarios. For example, the acetylation status of the GA molecule could influence the phosphorylation state of the GID1 receptor or the DELLA protein upon complex formation. Phosphorylation has been shown to be a prerequisite for the degradation of DELLA proteins in some contexts.
Furthermore, the enzymes responsible for acetylating and deacetylating gibberellins, if they exist in planta, could themselves be subject to regulation by other signaling pathways, creating a node of crosstalk. For instance, the activity of a putative gibberellin acetyltransferase could be modulated by phosphorylation in response to other hormonal or environmental cues. This would allow the plant to fine-tune its response to gibberellins by controlling the level of the more or less active acetylated form. The interplay between histone acetylation and GA signaling has been documented, where histone acetyltransferases can regulate the expression of GA-related genes, but this is distinct from the acetylation of the hormone itself. nih.gov
Interactions of Acetylated Gibberellins with Other Phytohormone Pathways
Crosstalk and Integrated Signaling with Auxin Biosynthesis, Transport, and Response
The interaction between gibberellins (B7789140) and auxin is a cornerstone of developmental regulation in plants, particularly in processes like stem elongation, root growth, and fruit development. This crosstalk is synergistic, with each hormone influencing the other's synthesis and signaling cascade.
Auxin has been shown to promote the biosynthesis of bioactive gibberellins. In pea and tobacco, auxin transported from the apical bud stimulates the expression of GA3ox, a gene encoding the enzyme GA 3-oxidase, which catalyzes the final step in the synthesis of active GA1. usp.br This indicates that auxin can act as a chemical messenger that links the growing apex with GA production in the elongating internodes. usp.br The mechanism involves auxin signaling components, where the degradation of Aux/IAA repressor proteins leads to the activation of AUXIN RESPONSE FACTOR7 (ARF7), which in turn promotes the expression of GA biosynthetic genes. nih.gov
Conversely, gibberellins can modulate the auxin response pathway. A primary point of integration for these two signals is the DELLA proteins, which are negative regulators of GA signaling. nih.govresearchgate.net Auxin promotes the GA-induced degradation of DELLA proteins in root cells, a necessary step for root elongation. nih.gov This effect is dependent on functional auxin transport and signaling, as mutations in the auxin efflux carrier AtPIN1 or the auxin signaling component AXR1 inhibit the degradation of DELLA proteins and suppress GA-induced root growth. nih.gov Therefore, DELLA proteins act as an integration point, requiring both GA and auxin signals to be removed, thereby allowing growth to proceed. nih.gov
Recent studies have also identified GATA transcription factors GNC and GNL as critical points of convergence for auxin and GA signaling. Both hormones independently repress the expression of these two GATA factors, which themselves act as repressors of plant growth. pnas.org This dual control allows for a fine-tuning of growth responses based on the relative inputs from both hormonal pathways. pnas.org
Table 1: Key Components in Gibberellin-Auxin Crosstalk
| Interacting Component | Role in Crosstalk | Effect |
| Auxin (IAA) | Promotes GA biosynthesis | Upregulates the expression of GA biosynthetic genes like GA3ox via ARF7. usp.brnih.gov |
| Gibberellin (GA) | Modulates auxin response | Promotes the degradation of DELLA proteins, which requires auxin signaling. nih.gov |
| DELLA Proteins | Signal integration hub | Repress growth; their degradation is promoted by GA and requires auxin, integrating both signals. nih.govmdpi.com |
| ARF7 (AUXIN RESPONSE FACTOR7) | Transcription factor | Activated by auxin signaling to promote the expression of GA biosynthetic genes. nih.gov |
| AtPIN1 | Auxin efflux carrier | Required for auxin transport that facilitates GA-induced DELLA degradation in roots. nih.gov |
| GNC and GNL | GATA transcription factors | Repressors of growth that are independently downregulated by both GA and auxin signaling. pnas.org |
Interplay with Abscisic Acid in the Regulation of Growth and Stress Responses
Gibberellins and abscisic acid (ABA) classically exhibit an antagonistic relationship, controlling the balance between growth-promoting and growth-inhibiting processes. nih.govnih.gov This antagonism is fundamental to key developmental transitions such as seed dormancy and germination, as well as responses to environmental stress. nih.govfrontiersin.orgyoutube.com
During seed development, ABA promotes dormancy, while GA promotes germination. The ratio between bioactive GA and ABA is a critical determinant for the transition from embryogenesis to germination. nih.gov ABA can inhibit the GA-dependent synthesis of hydrolytic enzymes like α-amylase, which are necessary to break down stored food reserves in the endosperm during germination. youtube.com Mechanistically, ABA can suppress the GA-induced expression of genes encoding these enzymes. researchgate.net
The interplay between GA and ABA is also mediated by DELLA proteins. In growing tissues, ABA can enhance the stability of DELLA proteins and block their degradation in response to GA. nih.gov Since DELLA proteins are growth repressors, their stabilization by ABA leads to growth inhibition. This mechanism allows plants to halt growth in response to stress conditions that typically elevate ABA levels. nih.gov Furthermore, studies in Rhododendron chrysanthum under UV-B stress have shown that exogenous ABA treatment alters the content of gibberellins, including GA3, and changes the acetylation status of key antioxidant enzymes, suggesting that protein modifications are part of this complex interplay during stress responses. nih.gov
The antagonism is not always unidirectional. In some contexts, both hormones can regulate a common downstream component. For instance, in Arabidopsis, both GA and ABA induce the accumulation of microRNA159 (miR159), which targets the transcription factor MYB33. Interestingly, MYB33 promotes ABA responses in seeds but GA responses in flowers, showcasing a complex, organ-specific interaction network. nih.gov
Table 2: Antagonistic Interactions Between Gibberellin and Abscisic Acid
| Developmental Process | Role of Gibberellin (GA) | Role of Abscisic Acid (ABA) | Key Mediators |
| Seed Germination | Promotes germination; induces hydrolytic enzymes. byjus.com | Promotes dormancy; inhibits GA-induced enzyme synthesis. nih.govbyjus.com | GA/ABA ratio, α-amylase, ABI4, ABI5 nih.govresearchgate.net |
| Stem/Root Growth | Promotes cell elongation and division. nih.gov | Inhibits growth, often under stress conditions. nih.govnih.gov | DELLA Proteins, OsSAPK9 nih.govmdpi.com |
| Flowering | Promotes the transition to flowering. nih.gov | Generally inhibits flowering. nih.gov | MYB33, miR159 nih.gov |
| Stress Response | Levels are often reduced to conserve energy. | Levels increase, promoting stomatal closure and stress-adaptive gene expression. nih.govyoutube.com | Antioxidant enzymes, stress-responsive genes nih.gov |
Co-regulation Mechanisms with Cytokinins and Ethylene (B1197577) in Developmental Processes
Gibberellins also engage in intricate crosstalk with cytokinins and ethylene to co-regulate a variety of developmental processes, including root growth, apical hook formation, and senescence. nih.govmdpi.com
The interaction with ethylene can be synergistic or antagonistic depending on the specific process and environmental context. Ethylene typically inhibits stem elongation in a GA-antagonistic manner, and this effect is mediated, at least in part, by the stabilization of DELLA proteins. nih.gov Ethylene signaling can inhibit the GA-induced degradation of DELLA proteins, thus reinforcing their growth-repressing activity. nih.gov However, in other processes, the two hormones act synergistically. For example, the formation of the apical hook in dark-grown seedlings, an ethylene-driven process, requires GA activity. nih.gov Similarly, in deepwater rice, submergence triggers an increase in both ethylene and GA, which work together to promote rapid internode elongation. nih.gov
Cytokinins and ethylene also share a complex relationship, which indirectly affects the GA pathway. Cytokinins can regulate ethylene biosynthesis by modulating the expression of ACS (ACC synthase) and ACO (ACC oxidase) genes, which encode key enzymes in the ethylene production pathway. nih.gov In cotton, cytokinin signaling and ethylene signaling pathways exhibit crosstalk to regulate leaf abscission, a process also influenced by GA and ABA. nih.gov High cytokinin levels can delay senescence, an effect often antagonized by ethylene and ABA. byjus.com Given that gibberellins also delay senescence, there is a complex interplay between these three growth-promoting and senescence-delaying hormones against the senescence-promoting effects of ethylene and ABA. nih.govbyjus.com
Table 3: Interactions of Gibberellins with Cytokinin and Ethylene
| Interacting Hormone | Developmental Process | Nature of Interaction | Molecular Mechanism |
| Ethylene | Stem Elongation | Antagonistic | Ethylene signaling stabilizes DELLA proteins, counteracting the GA effect. nih.gov |
| Ethylene | Apical Hook Formation | Synergistic | Ethylene-induced hook formation requires GA signaling. nih.gov |
| Ethylene | Submergence Response | Synergistic | Both hormones are induced and promote internode elongation. nih.gov |
| Cytokinin | Root Growth | Indirect/Complex | Cytokinins regulate ethylene biosynthesis, which in turn affects root growth and interacts with GA/ABA pathways. mdpi.comnih.gov |
| Cytokinin | Senescence | Synergistic (with GA) | Both GA and cytokinin delay senescence, often antagonizing ethylene and ABA. byjus.comnih.gov |
Elucidation of Complex Hormonal Networks Involving 3-O-Acetylgibberellin A3
The interactions of this compound, as a member of the gibberellin family, are not isolated events but are part of a highly integrated and complex hormonal network. The elucidation of this network reveals that plant developmental outcomes are not determined by the action of a single hormone but by the combinatorial and often antagonistic or synergistic effects of multiple phytohormones. nih.gov
A central theme emerging from the study of these interactions is the role of key regulatory hubs that integrate multiple hormonal inputs. The DELLA family of proteins stands out as a primary integration point for GA, auxin, ABA, and ethylene signals. nih.govresearchgate.net
GA promotes the degradation of DELLAs. researchgate.net
Auxin is required for the efficient GA-induced degradation of DELLAs in roots. nih.gov
ABA and ethylene signaling pathways can stabilize DELLAs, thus antagonizing the growth-promoting effects of GA. nih.gov
This positions DELLA proteins as a convergence point where the cell can weigh competing signals for "grow" (from GA and auxin) versus "no-grow" or "defend" (from ABA and ethylene) and produce an appropriate response.
Furthermore, the crosstalk extends to the level of biosynthesis and metabolism, where one hormone can regulate the concentration of another. Auxin promotes GA synthesis, while ABA and GA levels are often inversely correlated. usp.brnih.gov Cytokinins can drive the production of ethylene, which then interacts with the GA pathway. nih.gov Recent multi-omics approaches, including acetylated proteomics, are beginning to uncover further layers of regulation, such as post-translational modifications of key enzymes and signaling proteins in response to combined hormonal and environmental cues. nih.gov
Understanding the position of specific derivatives like this compound within this network is an ongoing challenge. Its specific activity, stability, and transport characteristics, as influenced by its acetyl group, likely fine-tune its interactions within this broader hormonal web, contributing to the precise regulation of plant development and adaptation.
Advanced Analytical Methodologies for Comprehensive Profiling and Quantification of Acetylated Gibberellins
Optimized Extraction and Purification Techniques for Acetylated Gibberellin Conjugates from Complex Biological Matrices
The initial and most critical step in the analysis of acetylated gibberellins (B7789140) is their efficient extraction and purification from the biological matrix. The primary goal is to isolate the target analytes from interfering substances that could compromise subsequent analytical measurements.
A common procedure involves the use of C18 reverse-phase Bondapak B material in small preparative columns. nih.gov This method, when applied to methanolic extracts of plant tissue, yields fractions containing gibberellin (GA) precursors and free GA/GA methyl esters/GA glucosyl conjugates. nih.gov Further separation of free GAs and their conjugates can be achieved through differential solvent solubility and silica (B1680970) (SiO2) partition chromatography. nih.gov This approach is advantageous as it minimizes solvent volumes and eliminates the need for buffer salts, allowing the fractions to be directly subjected to high-performance liquid chromatography (HPLC) without extensive solvent partitioning. nih.gov
Solid-phase extraction (SPE) is another widely employed technique for the purification of gibberellins. nih.gov C18-SPE columns can be used in a two-step process. Initially, a crude extract in a methanol-water mixture is passed through the column to remove neutral interfering compounds. nih.gov Subsequently, the eluate is diluted and acidified to convert the gibberellins to their neutral form, which are then retained on a second SPE column. nih.gov The purified gibberellins can then be eluted with acidified methanol. nih.gov This method has demonstrated high recovery rates, typically between 89-94%. nih.gov
For highly specific purification, immunoaffinity chromatography is a powerful tool. nih.govnih.gov This technique utilizes columns containing immobilized antibodies that are specific to gibberellins. nih.gov These immunosorbents can selectively retain C-19 GA methyl esters, allowing for their separation from other compounds. nih.gov The retained gibberellins can then be eluted and quantified using methods like gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 1: Comparison of Extraction and Purification Techniques
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Reverse-Phase Chromatography | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Good for separating GAs from more polar compounds. nih.gov | May require further purification steps. nih.gov |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution with a suitable solvent. nih.gov | High recovery rates, can handle large sample volumes. nih.gov | Choice of sorbent is critical for selectivity. |
| Immunoaffinity Chromatography | Highly specific binding of gibberellins to immobilized antibodies. nih.gov | Excellent specificity and purification in a single step. nih.gov | Requires the availability of specific antibodies. nih.gov |
High-Resolution Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the definitive identification and quantification of acetylated gibberellins. The high resolution and sensitivity of modern mass spectrometers enable the detection of these compounds at very low concentrations.
GC-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. mdpi.com However, gibberellins, including their acetylated forms, are generally non-volatile due to the presence of polar functional groups. sigmaaldrich.com Therefore, a derivatization step is essential to increase their volatility and improve their chromatographic behavior. restek.com
Common derivatization methods include methylation and silylation. sigmaaldrich.comrestek.com Methylation, often performed using diazomethane, converts carboxylic acid groups to their corresponding methyl esters. nih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens in hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. restek.comresearchgate.net
Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. nih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of plant hormones, including acetylated gibberellins. nih.gov A key advantage of LC-MS/MS is its ability to analyze intact conjugates without the need for derivatization. lcms.czwaters.com This simplifies sample preparation and avoids potential artifacts associated with derivatization reactions.
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The separated analytes are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI allows for the gentle ionization of molecules directly from the liquid phase, preserving the intact structure of the conjugates.
Tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. In this technique, a specific precursor ion (the intact molecule) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound, even in complex matrices. nih.gov Recent advancements have led to the development of highly sensitive and high-throughput methods capable of simultaneously analyzing multiple classes of plant hormones from very small sample amounts. nih.gov
While ESI is the most common ionization technique for LC-MS analysis of gibberellins, other advanced ionization methods can also be employed. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and can be a complementary technique to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another powerful tool, particularly for the analysis of high molecular weight compounds and for spatial imaging of analytes in tissue sections. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser beam desorbs and ionizes the analyte, which is then analyzed by the mass spectrometer. While not as commonly used for quantitative analysis of small molecules like gibberellins, MALDI-MS can provide valuable information on their distribution within plant tissues.
Development and Application of Immunochemical Assays for Specific Detection of Acetylated Gibberellins
Immunochemical assays, such as enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and often more cost-effective alternative to mass spectrometry for the detection and quantification of specific compounds. nih.gov These assays are based on the highly specific binding between an antibody and its target antigen.
The development of an immunochemical assay for an acetylated gibberellin would first require the production of monoclonal or polyclonal antibodies that specifically recognize the 3-O-acetylated form of the gibberellin. This can be achieved by conjugating the acetylated gibberellin to a carrier protein and using this conjugate to immunize an animal. nih.gov
Once specific antibodies are obtained, they can be used to develop various immunoassay formats. In a competitive ELISA, for example, a known amount of labeled acetylated gibberellin competes with the unlabeled analyte in the sample for binding to a limited number of antibody binding sites. The amount of labeled analyte that binds is inversely proportional to the concentration of the analyte in the sample.
While immunochemical assays are generally less specific than mass spectrometry-based methods, they can be extremely useful for rapid screening of a large number of samples. nih.gov Furthermore, the antibodies developed for these assays can also be used for other applications, such as immunoaffinity purification of the target analyte prior to MS analysis. nih.govnih.gov
Evolutionary Biology of Gibberellin Acetylation and Conjugation
Evolutionary Trajectories of Gibberellin Metabolism in Fungi and Bacteria and Their Interplay with Plant Hosts
Gibberellin production is not exclusive to plants; it is also found in various species of fungi and bacteria that often live in close association with plants. nih.gov Strikingly, the biosynthetic pathways in these three kingdoms have evolved independently, a classic example of convergent evolution. oup.com Although the final bioactive GA molecules can be structurally identical, the enzymes and genetic organization behind their production are profoundly different. csic.es
In fungi, such as the well-studied Fusarium fujikuroi, the genes for GA biosynthesis are organized into a compact gene cluster. oup.com This is in stark contrast to plants, where the genes are typically dispersed throughout the genome. Furthermore, the enzymes employed are distinct. For example, fungi utilize cytochrome P450 monooxygenases for steps like 3β-hydroxylation and C-20 oxidation, whereas plants use 2-oxoglutarate-dependent dioxygenases (2-ODDs) for these same conversions. csic.esnih.gov
Similarly, GA biosynthesis in bacteria, such as certain nitrogen-fixing rhizobia, represents a third, independently evolved pathway. oup.com Like fungi, bacteria often have their GA biosynthetic genes arranged in an operon. While the intermediates in the bacterial pathway are identical to the non-13-hydroxylation pathway in plants, the enzymes catalyzing these steps are distinct, sharing no significant sequence similarity. nih.gov
The production of GAs by microbes is often linked to their interaction with host plants. Fungal or bacterial GAs can manipulate the host's physiology to facilitate infection or symbiosis. For example, GAs produced by pathogenic fungi can suppress the plant's defense responses. plantsuccess.org In symbiotic relationships, such as those between rhizobia and legumes, bacterial GAs appear to play a role in the formation of root nodules. plantsuccess.org This interplay suggests a long co-evolutionary history where microbial GA metabolism has been shaped to effectively interact with and modulate the host's developmental and defense pathways.
Table 1: Comparison of Gibberellin Biosynthesis Characteristics Across Kingdoms
| Feature | Plants | Fungi (e.g., F. fujikuroi) | Bacteria (e.g., Rhizobia) |
| Evolutionary Origin | Independent pathway | Convergent, independent pathway csic.es | Convergent, independent pathway oup.com |
| Gene Organization | Genes dispersed in the genome | Genes clustered in an operon-like structure oup.com | Genes typically found in an operon nih.gov |
| Key Enzymes | Terpene synthases, Cytochrome P450s, 2-Oxoglutarate-dependent dioxygenases (2-ODDs) nih.govwikipedia.org | Terpene synthases, Cytochrome P450s csic.es | Distinct set of enzymes, including unique P450s |
| Site of Synthesis | Plastids, ER, Cytosol nih.gov | Cytosol, ER | Cytosol |
| Primary Role | Endogenous growth and development regulation csic.es | Secondary metabolism, often related to virulence or host interaction plantsuccess.org | Secondary metabolism, often related to symbiosis or host interaction plantsuccess.org |
Conservation and Divergence Patterns of Gibberellin Conjugation and Deconjugation Enzymes Throughout Evolution
The reversible inactivation of gibberellins (B7789140) through conjugation is a key homeostatic mechanism. The enzymes responsible for adding (conjugation) and removing (deconjugation) modifying groups have evolved under distinct selective pressures, leading to patterns of both conservation and divergence.
Conjugation Enzymes: Two of the best-studied GA conjugation processes are methylation and glycosylation.
GA Methyltransferases (GAMTs): These enzymes, which belong to the SABATH methyltransferase family, catalyze the methylation of the GA's carboxyl group. nih.gov A comprehensive phylogenetic analysis of SABATH genes across 260 land plant genomes revealed that the GAMT clade is specific to seed plants, indicating it originated after the divergence from ferns. nih.gov While functionally conserved in both gymnosperms and angiosperms, GAMT genes have been lost in many major flowering plant lineages, including important crop families like grasses and legumes. nih.gov This suggests that while GA methylation is an important regulatory mechanism, it is not indispensable for all plants. nih.gov
UDP-Glycosyltransferases (UGTs): This large and diverse superfamily of enzymes is responsible for attaching sugar moieties to GAs, forming GA-glucosides (at a hydroxyl group) or GA-glucosyl esters (at the carboxyl group). nih.govnih.gov Plant genomes contain hundreds of UGT genes, which have evolved through extensive gene duplication and have diversified to act on a wide array of substrates, including hormones, secondary metabolites, and xenobiotics. nih.gov The evolution of UGTs that act on GAs allowed plants to create stable, water-soluble, and inactive forms of the hormone, which can be stored, transported, or targeted for degradation.
Deconjugation Enzymes: The release of active GAs from their conjugated forms is catalyzed by hydrolases.
β-Glucosidases: These enzymes are responsible for hydrolyzing the glycosidic bonds in GA-glucosides and GA-glucosyl esters, thereby releasing bioactive GAs. researchgate.netpnas.org β-Glucosidases belong to a large and ancient family of enzymes found across all domains of life. In plants, they are encoded by a large number of genes and are classified into families like Glycoside Hydrolase Family 1 (GH1). researchgate.netnih.gov Phylogenetic analyses show that plant β-glucosidases have diversified into distinct subfamilies, many of which have specialized roles in processes like defense (activating toxic glucosides) and hormone regulation. researchgate.net The evolution of specific β-glucosidases that can recognize and cleave GA-conjugates was a critical step in establishing a reversible control mechanism for GA activity.
Methylesterases (MESs): These enzymes catalyze the demethylation of GA-methylesters, converting them back into active GAs. MESs are the counterparts to the GAMT enzymes. mdpi.com The MES gene family is ubiquitous in land plants but absent in green algae, suggesting its origin is tied to the terrestrial transition. mdpi.com Like UGTs and β-glucosidases, the MES family has expanded and diversified, though many of its members remain uncharacterized. mdpi.com
The evolutionary dance between conjugation and deconjugation enzymes highlights the dynamic nature of hormone regulation. The emergence and diversification of these enzyme families provided plants with a sophisticated toolkit to fine-tune gibberellin levels in response to developmental cues and environmental changes.
Table 2: Major Enzyme Families in Gibberellin Conjugation and Deconjugation
| Process | Enzyme Family | Modifying Group | Evolutionary Characteristics |
| Conjugation | SABATH Methyltransferases | Methyl (-CH3) | Originated in seed plants; frequent gene loss in angiosperm lineages. tandfonline.comnih.gov |
| Conjugation | UDP-Glycosyltransferases (UGTs) | Glucose | Large, diverse superfamily in plants; evolved via gene duplication to act on many substrates. nih.gov |
| Deconjugation | Methylesterases (MESs) | Methyl (-CH3) | Originated in early land plants; family has expanded but many members are uncharacterized. mdpi.com |
| Deconjugation | β-Glucosidases (e.g., GH1) | Glucose | Ancient and large enzyme family; diversified in plants for specialized roles in defense and hormone activation. researchgate.netnih.gov |
Future Research Avenues and Methodological Advancements in 3 O Acetylgibberellin A3 Research
Application of Systems Biology and Omics Approaches to Unravel Acetylated Gibberellin Networks
Systems biology, which integrates diverse 'omics' data sets, offers a powerful framework for elucidating the complex roles of acetylated gibberellins (B7789140). scilit.com While extensive research has focused on the genes involved in GA biosynthesis and signaling, less is known about the specific enzymes responsible for acetylation and the downstream networks these modified hormones regulate. nih.gov Future research should focus on integrating transcriptomics, proteomics, and metabolomics to build a comprehensive model of the acetylated gibberellin network.
A systems-level approach could identify the specific acetyltransferases that create 3-O-Acetylgibberellin A3 from its precursor, Gibberellin A3. The biosynthesis of GAs begins with Acetyl-CoA, a common metabolic intermediate, making the potential for acetylation a critical regulatory checkpoint. youtube.com By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in plants with altered levels of acetylated GAs, researchers can identify candidate genes and proteins involved in the acetylation process and the pathways that this compound modulates. nih.gov
Metabolomic profiling, which measures the abundance of small molecules, would be crucial for quantifying the levels of this compound and other related compounds across different tissues and developmental stages. scilit.com Integrating these 'omics' layers can reveal correlations between specific gene expression patterns, protein activities, and the accumulation of acetylated GAs, providing a holistic view of their function in plant physiology. nih.gov For example, mathematical modeling based on this integrated data could elucidate the role of transcriptional feedback loops in controlling the levels of acetylated GAs, similar to how it has been used for core GA signaling. scilit.comnih.gov
Development of High-Throughput Screening Platforms for Novel Regulators of Gibberellin Acetylation
Discovering the genetic and chemical regulators of gibberellin acetylation requires robust high-throughput screening (HTS) platforms. A key challenge is the efficient and sensitive detection of this compound and the enzymes that synthesize it. Recent advancements in analytical chemistry, such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI-qMS/MS), have enabled the high-throughput, simultaneous analysis of multiple plant hormones, including various gibberellins. nih.gov These methods can be adapted to specifically quantify acetylated forms, providing the analytical backbone for HTS. nih.gov
One promising approach involves using engineered microbial systems, such as the yeast Yarrowia lipolytica, for the tailored biosynthesis of specific gibberellins. dtu.dk Such platforms could be modified to include candidate acetyltransferase enzymes, allowing for the screening of large libraries of chemical compounds or genetic variants that either enhance or inhibit the production of this compound. dtu.dk This would facilitate the discovery of novel enzymes involved in GA acetylation and small molecules that could be used as tools to study or manipulate this process in plants.
Furthermore, automated solid-phase extraction techniques can be integrated into the workflow to manage the large sample numbers generated during HTS, making the process more efficient. nih.gov By screening mutant libraries or chemical collections, these platforms can identify new components of the GA acetylation pathway, providing valuable targets for future research and potential crop improvement strategies.
Advancements in Live-Cell Imaging Techniques for Visualizing In Vivo Dynamics of Gibberellin Acetylation
Understanding the precise spatio-temporal dynamics of this compound requires advanced live-cell imaging techniques. The development of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) has revolutionized the study of hormone dynamics in vivo. oup.com For instance, the GIBBERELLIN PERCEPTION SENSOR 1 (GPS1) and the second-generation nlsGPS2 have been used to visualize cellular GA dynamics during developmental processes like nodulation in Medicago truncatula. oup.comnih.gov
Future efforts should be directed toward developing FRET biosensors with high specificity for this compound. This would involve protein engineering of the GA receptor GID1, which forms the core of the sensor, to preferentially bind the acetylated form over other GAs. nih.gov A specific biosensor would allow researchers to track the real-time accumulation and depletion of this compound within individual cells and tissues, revealing where and when this specific modification is important.
Confocal time-lapse imaging methods, which have been successfully used to create quantitative atlases of cellular growth in developing organs like the stamen, could be combined with these new biosensors. nih.gov This would provide an unprecedented view of how the dynamics of gibberellin acetylation correlate with specific developmental events, such as cell elongation, division, and differentiation, thereby linking the presence of the molecule directly to its physiological effect at a cellular level. nih.gov
Unexplored Physiological Roles and Interactions of Acetylated Gibberellins in Plant Adaptations
While gibberellins are classically associated with growth processes like stem elongation and seed germination, they are also deeply involved in how plants adapt to their environment. ontosight.ainih.gov The acetylation of Gibberellin A3 could be a key mechanism for fine-tuning plant responses to biotic and abiotic stress. GAs are known to mediate growth inhibition and physiological adaptations in response to adverse conditions like drought and short-day photoperiods, often through the catabolism of active GAs by GA 2-oxidase enzymes and repressive signaling through DELLA proteins. nih.gov Acetylation could represent an alternative or parallel pathway for rapidly inactivating or modifying GA signals in response to stress.
Future research should investigate the role of this compound in plant adaptations to various environmental cues. For example, studies have shown that GA levels and signaling interact with light intensity to regulate cell wall characteristics and lignification. frontiersin.org It is plausible that acetylation plays a role in mediating this cross-talk. Similarly, GAs interact with other hormone pathways, including those of auxin, abscisic acid (ABA), and jasmonic acid, to orchestrate complex developmental and defense responses. nih.govmdpi.com Investigating how this compound influences these hormonal networks could reveal novel adaptive functions. For instance, since GAs can influence root development and architecture, exploring whether the acetylated form has a distinct role in shaping the root system in response to nutrient availability is a promising avenue. nih.gov
By subjecting plants to various stress conditions (e.g., salinity, temperature extremes, pathogen attack) and analyzing the corresponding levels of this compound, researchers can begin to map its potential functions in plant resilience. Transgenic approaches, such as overexpressing or silencing the specific acetyltransferases once they are identified, will be crucial for definitively linking this compound to specific adaptive traits.
Q & A
Q. What systematic review protocols are recommended to synthesize fragmented data on this compound’s enzymatic interactions?
- Methodological Answer : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment. Use tools like RevMan to pool effect sizes (e.g., enzyme inhibition constants) and assess heterogeneity via I². Annotate discrepancies in assay conditions (e.g., pH, cofactors) as potential sources of variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
